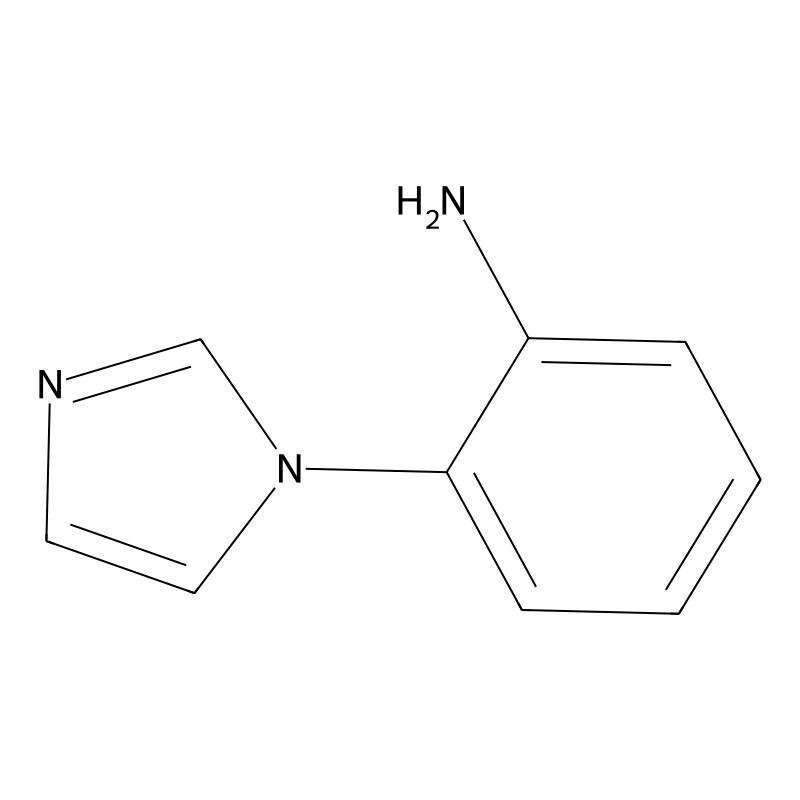

2-(1H-imidazol-1-yl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry:

- Drug Discovery: The imidazole and amine functionalities present in 2-(1H-imidazol-1-yl)aniline offer structural features that mimic natural bioactive molecules. This characteristic makes it a valuable scaffold for designing and synthesizing novel drugs, with studies exploring its potential against various diseases like cancer and Alzheimer's disease [, ].

- Enzyme Inhibition: The molecule's ability to bind to specific enzymes is being investigated for its potential to modulate various biological processes. Research suggests its potential as an inhibitor of enzymes like kinases, which are involved in cell signaling pathways, offering possibilities for therapeutic intervention [].

Materials Science:

- Organic Light-Emitting Diodes (OLEDs): 2-(1H-imidazol-1-yl)aniline is being explored as a potential building block for OLED materials due to its ability to tune the emission properties of these devices. Studies have shown that incorporating this molecule into OLEDs can enhance their efficiency and color output [, ].

- Metal-Organic Frameworks (MOFs): The molecule's ability to form coordination bonds with metal ions makes it a candidate for the construction of MOFs, which are porous materials with diverse applications. Research suggests that MOFs constructed with 2-(1H-imidazol-1-yl)aniline exhibit promising properties for gas storage and separation [].

Supramolecular Chemistry:

2-(1H-imidazol-1-yl)aniline is an organic compound characterized by the presence of an imidazole ring attached to an aniline structure. Its molecular formula is , and it has a molecular weight of approximately 159.19 g/mol. The compound features a primary amine group, which is significant for its reactivity and potential applications in various

- Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for reactions with electrophiles.

- Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imines or other derivatives.

- Coupling Reactions: This compound can be used in coupling reactions to synthesize more complex structures, particularly in the synthesis of pharmaceuticals and agrochemicals .

Research indicates that 2-(1H-imidazol-1-yl)aniline exhibits notable biological activity. It has been studied for its potential as:

- Antitumor Agent: Some derivatives of this compound have shown promise in inhibiting tumor growth, suggesting potential applications in cancer therapy .

- Vaccine Adjuvants: Compounds related to 2-(1H-imidazol-1-yl)aniline have been explored for their ability to enhance immune responses, making them candidates for vaccine development .

Several methods exist for synthesizing 2-(1H-imidazol-1-yl)aniline:

- From Imidazole Derivatives:

- A common method involves the reaction of imidazole derivatives with aniline under controlled conditions, often utilizing catalysts or specific solvents to enhance yield.

- Via Coupling Reactions:

- Using Microwave-Assisted Synthesis:

2-(1H-imidazol-1-yl)aniline finds applications across various fields:

- Pharmaceuticals: It is utilized in drug development, particularly in compounds targeting cancer and other diseases.

- Materials Science: The compound serves as a building block for creating novel materials with specific electronic or optical properties.

- Agricultural Chemicals: Its derivatives may be employed in the formulation of agrochemicals due to their biological activity .

Studies on the interaction of 2-(1H-imidazol-1-yl)aniline with biological molecules have highlighted its potential as a ligand in coordination chemistry. Its ability to form complexes with metal ions suggests applications in catalysis and material science. Additionally, investigations into its interactions with biomolecules provide insights into its pharmacological properties and mechanisms of action.

Several compounds share structural similarities with 2-(1H-imidazol-1-yl)aniline. Here are some notable comparisons:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-(2-methyl-1H-imidazol-1-yl)aniline | Methyl group on the imidazole ring | Enhanced lipophilicity; different biological activity |

| 2-(2-phenyl-1H-imidazol-1-yl)aniline | Phenyl group on the imidazole ring | Potentially improved binding affinity |

| 4-(1H-imidazol-1-yl)aniline | Imidazole at para position | Different reactivity patterns |

The uniqueness of 2-(1H-imidazol-1-yl)aniline lies in its specific positioning of functional groups, which influences its reactivity and biological profile compared to other similar compounds.

Chemical Identity and Basic Nomenclature

2-(1H-imidazol-1-yl)aniline represents a significant heterocyclic aromatic amine compound that combines two distinct structural motifs within a single molecular framework [1] [2]. The compound bears the Chemical Abstracts Service registry number 26286-54-4 and is characterized by the molecular formula C₉H₉N₃ with a molecular weight of 159.19 grams per mole [1] [2]. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-(1H-imidazol-1-yl)aniline, which directly reflects its structural composition and substitution pattern [1] [2].

The compound exists under several synonymous designations including 2-(1-imidazolyl)aniline, 2-imidazol-1-yl-phenylamine, benzenamine 2-(1H-imidazol-1-yl), and 2-imidazolylphenylamine [2]. These alternative names demonstrate the various approaches to describing the same molecular structure while maintaining chemical accuracy and systematic consistency.

Structural Classification Framework

The structural classification of 2-(1H-imidazol-1-yl)aniline places it within multiple chemical categories based on its constituent ring systems and functional groups [3] [4]. As a heterocyclic compound, it belongs to the broader class of organic molecules containing cyclic structures with atoms of at least two different elements as ring members [5]. More specifically, the compound represents a fusion of aromatic amine chemistry with five-membered nitrogen heterocycle functionality.

The aniline component classifies the molecule as an aromatic amine, where a phenyl group is directly attached to an amino group [3] [4]. Aniline derivatives constitute the simplest class of aromatic amines, consisting of a benzene ring substituted with an amino functional group [3] [4]. The imidazole moiety further categorizes the compound within the azole family of heterocycles, specifically as a diazole containing two nitrogen atoms within a five-membered aromatic ring [6] [7].

Molecular Structure and Ring Systems

The molecular architecture of 2-(1H-imidazol-1-yl)aniline incorporates two distinct aromatic ring systems connected through a direct nitrogen-carbon bond [1] [2]. The benzene ring portion maintains the characteristic six-membered aromatic structure with alternating double bonds and exhibits the electronic properties typical of aromatic compounds [3] [4]. The imidazole ring contributes a five-membered planar aromatic system containing two nitrogen heteroatoms positioned at the 1 and 3 positions of the ring [6] [8].

The structural connectivity involves the nitrogen atom at position 1 of the imidazole ring forming a covalent bond with the carbon atom at position 2 of the benzene ring, ortho to the amino substituent [1] [2]. This substitution pattern creates a specific geometric arrangement that influences both the chemical reactivity and physical properties of the compound. The amino group at position 2 of the benzene ring maintains its primary amine character with two hydrogen atoms bonded to the nitrogen center [1] [2].

Chemical Identifiers and Structural Representations

| Property | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | 2-(1H-imidazol-1-yl)aniline [1] |

| Chemical Abstracts Service Number | 26286-54-4 [1] [2] |

| Molecular Formula | C₉H₉N₃ [1] [2] |

| Molecular Weight | 159.19 g/mol [1] [2] |

| Simplified Molecular Input Line Entry System | NC1=C(C=CC=C1)N1C=CN=C1 [1] |

| International Chemical Identifier Key | HVECTIQVQPUSEX-UHFFFAOYSA-N [1] [2] |

| Beilstein Registry Number | MFCD03274531 [1] [2] |

| PubChem Compound Identifier | 320166 [2] [9] |

The Simplified Molecular Input Line Entry System representation NC1=C(C=CC=C1)N1C=CN=C1 provides a linear notation that captures the complete structural connectivity of the molecule [1]. The International Chemical Identifier string InChI=1S/C9H9N3/c10-8-3-1-2-4-9(8)12-6-5-11-7-12/h1-7H,10H2 offers a standardized method for representing the molecular structure in database systems [1] [2].

Heterocyclic Classification Principles

According to the Hantzsch-Widman nomenclature system, the imidazole portion of 2-(1H-imidazol-1-yl)aniline follows established conventions for naming five-membered heterocycles containing nitrogen atoms [10] [11]. The imidazole ring represents a diazole structure with nitrogen atoms at positions 1 and 3, making it an aromatic heterocycle that satisfies Hückel's rule with six π-electrons [6] [7]. The "1H" designation in the name indicates the position of the hydrogen atom on the imidazole ring, distinguishing between possible tautomeric forms [6] [8].

The systematic classification places imidazole within the azole family, which encompasses five-membered heterocycles containing at least one nitrogen atom [7] [12]. As a diazole, imidazole belongs to the subcategory of five-membered rings with two heteroatoms, both of which are nitrogen in this case [5] [7]. The aromatic nature of the imidazole ring stems from its planar geometry and delocalized π-electron system, which contributes to the overall stability and chemical behavior of the compound [6] [7].

Aromatic Amine Classification

The aniline component of 2-(1H-imidazol-1-yl)aniline places the compound within the aromatic amine class, characterized by the presence of an amino group directly attached to an aromatic ring system [3] [4]. Aromatic amines represent a fundamental class of organic compounds where the amino nitrogen participates in resonance interactions with the π-electron system of the benzene ring [3] [13]. This electronic interaction results in partial double bond character between the carbon-nitrogen bond connecting the amino group to the aromatic ring [3].

The classification as a primary aromatic amine reflects the presence of two hydrogen atoms bonded to the amino nitrogen, distinguishing it from secondary or tertiary aromatic amines [3] [4]. The electron-donating nature of the amino group activates the benzene ring toward electrophilic aromatic substitution reactions, particularly at the ortho and para positions relative to the amino substituent [3] [4]. However, in 2-(1H-imidazol-1-yl)aniline, the ortho position is occupied by the imidazole substituent, creating a specific substitution pattern that influences the compound's reactivity profile [1] [2].

Structural Features and Functional Group Analysis

The molecular structure of 2-(1H-imidazol-1-yl)aniline incorporates multiple functional groups that contribute to its chemical classification and properties [1] [2]. The primary amine functional group (-NH₂) serves as both a hydrogen bond donor and acceptor, influencing solubility and intermolecular interactions [3] [4]. The imidazole heterocycle contributes additional nitrogen centers that can participate in hydrogen bonding and coordination chemistry [6] [7].

The compound contains a total of three nitrogen atoms distributed across two distinct chemical environments [1] [2]. The amino nitrogen exhibits sp³ hybridization with a pyramidal geometry, while the two imidazole nitrogens display sp² hybridization within the planar aromatic ring system [6] [3]. This distribution of nitrogen atoms creates multiple sites for potential chemical interactions and biological activity, contributing to the compound's significance in pharmaceutical and materials chemistry applications.

Basic Physical Characteristics

2-(1H-imidazol-1-yl)aniline is a solid heterocyclic aromatic compound with distinct physical properties that reflect its molecular structure and intermolecular interactions [1]. The compound exhibits a grayish white powder appearance under standard conditions, indicating its crystalline nature [2]. The solid state is maintained at room temperature due to the presence of intermolecular hydrogen bonding between the imidazole and aniline functionalities, which contributes to the overall stability of the crystal lattice.

Thermal Properties

The thermal behavior of 2-(1H-imidazol-1-yl)aniline demonstrates the compound's thermal stability and phase transition characteristics. The melting point is established at 106°C, which represents the temperature at which the crystalline solid transitions to the liquid phase [1]. This relatively moderate melting point is consistent with the molecular structure, where the presence of aromatic rings provides stability while the nitrogen-containing heterocycles introduce polar interactions that influence the melting behavior.

The boiling point is determined to be 348.5°C at 760 mmHg, indicating significant thermal stability in the liquid phase [1]. This high boiling point relative to the melting point suggests strong intermolecular forces in the liquid state, primarily attributed to hydrogen bonding capabilities of both the imidazole and aniline moieties. The substantial difference between melting and boiling points (242.5°C) indicates a broad liquid range, which is advantageous for various applications requiring thermal processing.

Density and Physical State

The density of 2-(1H-imidazol-1-yl)aniline is predicted to be 1.20 ± 0.1 g/cm³, which is characteristic of aromatic compounds containing nitrogen heterocycles [2]. This density value reflects the compact molecular packing in the solid state, influenced by the planar aromatic systems and the potential for π-π stacking interactions between molecules. The predicted nature of this value indicates that experimental determination under controlled conditions would provide more precise measurements.

Optical Properties

The refractive index of related compounds in this chemical family is approximately 1.641, suggesting that 2-(1H-imidazol-1-yl)aniline would exhibit similar optical properties [2]. This refractive index value is consistent with aromatic compounds containing nitrogen heterocycles and indicates moderate polarizability of the molecular structure. The compound's optical properties are influenced by the extended conjugation system formed by the interaction between the imidazole and aniline rings.

Chemical Properties

Molecular Structure and Composition

The molecular formula C₉H₉N₃ with a molecular weight of 159.19 g/mol defines the fundamental chemical composition of 2-(1H-imidazol-1-yl)aniline [3] [1]. The structure consists of an imidazole ring directly attached to the ortho position of an aniline molecule, creating a conjugated system that influences the compound's chemical behavior. The IUPAC name "2-imidazol-1-ylaniline" precisely describes this structural arrangement [3] [1].

The SMILES notation C1=CC=C(C(=C1)N)N2C=CN=C2 provides a systematic representation of the molecular connectivity, while the InChI key HVECTIQVQPUSEX-UHFFFAOYSA-N offers a unique identifier for database searches [3] [1]. These structural descriptors are essential for computational chemistry applications and database management in chemical informatics.

Acid-Base Properties

The pKa value of 2-(1H-imidazol-1-yl)aniline is predicted to be 6.05 ± 0.10, indicating weakly basic characteristics [2]. This pKa value reflects the basicity of the aniline amino group, which is influenced by the electron-withdrawing effect of the imidazole ring. The imidazole nitrogen atoms can participate in protonation equilibria, creating multiple ionization states depending on the pH of the solution.

The compound's behavior in aqueous solutions is governed by the relative basicity of the aniline amino group and the imidazole nitrogens. At physiological pH, the compound exists predominantly in its neutral form, with some degree of protonation occurring at the more basic sites. This acid-base behavior is crucial for understanding the compound's solubility, stability, and potential biological activity.

Solubility Characteristics

2-(1H-imidazol-1-yl)aniline demonstrates solubility in organic solvents, which is typical for aromatic compounds containing both polar and nonpolar functionalities [1]. The presence of the imidazole ring introduces hydrogen bonding capabilities and polarity, while the aniline moiety provides aromatic character. This dual nature allows the compound to dissolve in moderately polar organic solvents such as dimethylformamide, dimethyl sulfoxide, and alcohols.

The partition coefficient (LogP) is estimated to be in the range of 1.29-2.5, indicating moderate lipophilicity [4] [5]. This property suggests that the compound can potentially cross biological membranes while maintaining sufficient aqueous solubility for biological applications. The LogP value is influenced by the balance between the polar imidazole and amino functionalities and the lipophilic aromatic systems.

Structural Geometry and Molecular Interactions

Crystallographic analysis of related compounds reveals that the imidazole and aniline rings are not coplanar, with a dihedral angle of approximately 18.24° [6]. This non-planar geometry affects the compound's electronic properties and intermolecular interactions. The C-N bond lengths in the structure are characteristic of sp² hybridized carbon-nitrogen bonds, with the C-N bond connecting the imidazole to the aniline ring measuring approximately 1.449 Å, while the C-N bond within the imidazole ring is shorter at 1.335 Å [6].

The molecular geometry allows for various intermolecular interactions, including hydrogen bonding between the amino group and imidazole nitrogens of adjacent molecules. These interactions contribute to the compound's solid-state stability and influence its physical properties such as melting point and solubility behavior.

Electronic Properties and Reactivity

The electronic structure of 2-(1H-imidazol-1-yl)aniline is characterized by extended conjugation between the aromatic systems, which affects its reactivity and spectroscopic properties [7] [8]. The compound exhibits tautomerism within the imidazole ring, where proton exchange can occur between the N-1 and N-3 positions [5]. This tautomeric behavior influences the compound's electronic distribution and can affect its interactions with biological targets or other molecules.

The presence of multiple nitrogen atoms creates sites for potential coordination with metal ions, making the compound a potential ligand in coordination chemistry [6]. The electron-rich nature of the aromatic systems and the lone pairs on the nitrogen atoms contribute to the compound's nucleophilic character and its ability to participate in various chemical transformations.

Spectroscopic Properties

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of functional groups within the molecule [9]. The N-H stretch appears around 3677 cm⁻¹, while the C=N stretch is observed at 1591 cm⁻¹ [9]. Aromatic C=C stretching occurs at 1476 cm⁻¹, and C-N stretching is detected at 1251 cm⁻¹ [9]. These spectroscopic signatures provide definitive identification of the compound and can be used for purity assessment and structural confirmation.

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamics [10] [11]. The ¹H NMR spectrum shows aromatic protons in the range of 6.75-7.82 ppm, imidazole protons at 7.11-8.15 ppm, and NH₂ protons at 3.96-4.16 ppm [10]. The ¹³C NMR spectrum exhibits aromatic carbons in the range of 110-167 ppm and imidazole carbons at 120-155 ppm [10].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant